Hydroxy-β-sanshool is an alkylamide naturally occurring in plants of the Zanthoxylum genus, commonly known as Sichuan pepper. [, ] It is one of the key compounds responsible for the unique tingling and numbing sensation associated with Sichuan pepper. [, ] This compound has garnered significant interest in scientific research due to its diverse biological activities and potential applications in various fields. [, ]
Hydroxy-β-sanshool possesses a distinctive molecular structure characterized by a long unsaturated hydrocarbon chain with a (2E,6Z,8E,10Z) configuration, culminating in an amide group attached to a 2-hydroxy-2-methylpropyl moiety. [, ] This specific configuration, particularly the all-trans arrangement of double bonds, plays a crucial role in its unique sensory properties. []
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